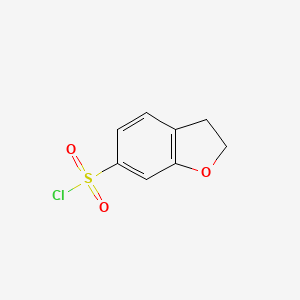

2,3-Dihydro-1-benzofuran-6-sulfonyl chloride

Overview

Description

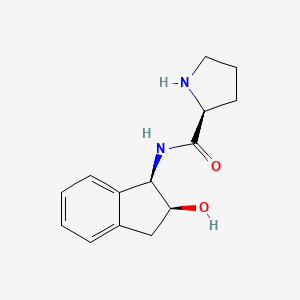

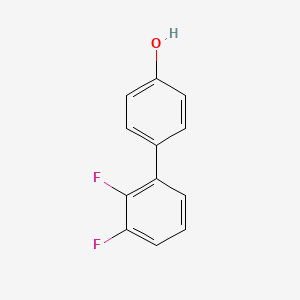

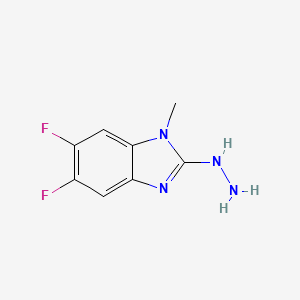

2,3-Dihydro-1-benzofuran-6-sulfonyl chloride is a chemical compound with the CAS Number: 724446-31-5 . It has a molecular weight of 218.66 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 . This code represents the molecular structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 218.66 .Scientific Research Applications

Synthesis of Sulfonylated Benzofurans

Recent research has developed a protocol for synthesizing sulfonylated benzofurans. This process involves Ag-catalyzed oxidative cyclization using sodium sulfinates as sulfonylation reagents. This novel approach achieves good yields with high chemo- and regioselectivities under mild conditions (Wu et al., 2017).

Development of Pyrazolone and Benzofuran Thioethers

A method for synthesizing pyrazolone and benzofuran thioethers has been established. It employs aryl sulfonyl chlorides as sulfenylation reagents in the presence of triphenylphosphine, facilitated by potassium iodide (Zhao et al., 2016).

Metal-Free Synthesis of Sulfonylated Benzofurans

A metal-free and visible-light-induced method for the synthesis of sulfonylated benzofurans has been developed. This method involves the oxidative cyclization of 1,6-enynes and arylsulfinic acids under mild conditions (Wang et al., 2020).

Antibacterial Agents Synthesis

A study focused on synthesizing N-substituted sulfonamides bearing benzodioxane moiety for anti-bacterial potential. The process started with the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with 4-acetamidobenzene-1-sulfonyl chloride (Abbasi et al., 2016).

Development of Novel Antioxidants and Antimicrobials

Efforts were made to develop novel antioxidants and antimicrobials with improved potency. This involved synthesizing benzofuran-gathered C-2,4,6-substituted pyrimidine derivatives conjugated by sulfonyl chlorides, demonstrating significant antioxidant and antimicrobial activities (Rangaswamy et al., 2015).

Enzyme Inhibitory Potential Study

Research was conducted on the enzyme inhibitory potential of new sulfonamides with benzodioxane and acetamide moieties. Synthesis involved a reaction with 4-methylbenzenesulfonyl chloride, resulting in compounds with substantial inhibitory activity against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Mechanism of Action

Target of Action

Benzofuran derivatives have been found to interact with a variety of targets, including topoisomerase i , sigma receptors , and Pim-1 inhibitors .

Mode of Action

Benzofuran derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes .

Biochemical Pathways

Benzofuran derivatives have been shown to affect a variety of biochemical pathways, often related to their targets .

Result of Action

Benzofuran derivatives have been shown to have a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

properties

IUPAC Name |

2,3-dihydro-1-benzofuran-6-sulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3S/c9-13(10,11)7-2-1-6-3-4-12-8(6)5-7/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYIBERPFLCTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=CC(=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60610821 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

724446-31-5 | |

| Record name | 2,3-Dihydro-1-benzofuran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60610821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[3,4-c]furan-1,3(4H,6H)-dione](/img/structure/B3025415.png)

![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)

![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazol-5-amine hydrochloride](/img/structure/B3025430.png)